3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine
Overview
Description
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine is an organic compound with a complex structure that includes a phenoxy group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine typically involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with azetidine under specific conditions. The phenol derivative is first prepared by reacting phenol with 1,1,3,3-tetramethylbutyl alcohol in the presence of a suitable catalyst . The resulting product is then reacted with azetidine to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The azetidine ring may also play a role in stabilizing the compound’s binding to its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)-: Similar structure but with a methyl group at the ortho position.
N-(1,1,3,3-Tetramethylbutyl)acrylamide: Contains a similar tetramethylbutyl group but with an acrylamide moiety.
Phenol <4-(1,1,3,3-tetramethylbutyl)->, mono-TMS: A trimethylsilyl derivative of the phenol compound.
Uniqueness
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine is unique due to the presence of both the phenoxy group and the azetidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-16(2,3)12-17(4,5)13-6-8-14(9-7-13)19-15-10-18-11-15/h6-9,15,18H,10-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQAEMXSVAJUQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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